![molecular formula C21H12ClFN2O3S B2717147 7-Chloro-1-(4-fluorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886162-97-6](/img/structure/B2717147.png)
7-Chloro-1-(4-fluorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
The compound “7-Chloro-1-(4-fluorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a complex organic molecule. It contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule, respectively . The IR spectrum can give insights into the types of bonds present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure. For example, the presence of a thiazole ring suggests that the compound may have similar physico-chemical properties to other thiazole derivatives, such as a certain degree of basicity, water solubility, and resistance to reactivity with electrophiles .Scientific Research Applications
Synthesis and Structural Characterization
The synthesis and structural characterization of derivatives similar to 7-Chloro-1-(4-fluorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione have been explored, focusing on the creation of isostructural compounds with significant yields. Such studies are crucial for understanding the molecular configurations and crystalline structures of these compounds, which are essential for their scientific research applications. For example, Kariuki, Abdel-Wahab, and El‐Hiti (2021) synthesized isostructural thiazoles and conducted crystal structure determination via single crystal diffraction, revealing their planarity and molecular orientations (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Photochromic and Photoluminescent Properties
The study of photochromic and photoluminescent properties of derivatives has been a subject of interest. Cipolloni et al. (2009) and Beyerlein & Tieke (2000) explored the photochromic behavior and photoluminescent characteristics of newly synthesized diarylethenes, showing their potential for applications in materials science due to their color-changing and light-emitting properties upon stimulation. These properties are pivotal for developing new materials for electronic and photonic applications (Cipolloni et al., 2009); (Beyerlein & Tieke, 2000).
Electronic Applications and Solar Cells
The development of conjugated polymers incorporating the core structure of 7-Chloro-1-(4-fluorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione for electronic applications, specifically as electron transport layers in solar cells, demonstrates the compound's significance in renewable energy technologies. Hu et al. (2015) synthesized a novel alcohol-soluble n-type conjugated polyelectrolyte showing high conductivity and electron mobility, highlighting its efficiency in polymer solar cells (Hu et al., 2015).
Sensor Applications
The potential of derivatives for sensor applications was investigated by Cordaro et al. (2011), who synthesized a U-shaped molecule demonstrating the capacity to bind metal cations. This property suggests its application as an ionophore in sensors, showcasing the versatility of these compounds in detecting and measuring substances (Cordaro et al., 2011).
Antitumor Agents
Research into the antitumor properties of derivatives related to 7-Chloro-1-(4-fluorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has led to the synthesis of compounds exhibiting significant cytotoxicity against cancer cells. Fadda, Abdel‐Latif, and El-Mekawy (2012) synthesized new thiophene and pyrazole derivatives showing promising activity against certain cancer cells, pointing to the therapeutic potential of these compounds (Fadda, Abdel‐Latif, & El-Mekawy, 2012).
Future Directions
Mechanism of Action
Target of Action
Thiazoles, one of the core structures in the compound, are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets of “7-Chloro-1-(4-fluorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” would depend on the specific functional groups and their spatial arrangement in the molecule.
Mode of Action
The mode of action of thiazole derivatives can vary greatly depending on their structure and the specific biological target they interact with . The presence of the fluorophenyl and chloro groups might influence the compound’s interaction with its targets .
Biochemical Pathways
Thiazole derivatives can affect a variety of biochemical pathways depending on their specific targets . Without specific information on the targets of “7-Chloro-1-(4-fluorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione”, it’s difficult to predict the exact pathways it might affect.
Pharmacokinetics
The ADME properties of a compound depend on its chemical structure. Factors such as solubility, permeability, and metabolic stability would influence the bioavailability of “7-Chloro-1-(4-fluorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione”. The presence of the fluorophenyl and chloro groups might influence these properties .
Result of Action
The molecular and cellular effects of “7-Chloro-1-(4-fluorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” would depend on its specific targets and mode of action. Thiazole derivatives have been reported to have a variety of effects, including antimicrobial and antitumor activities .
properties
IUPAC Name |
7-chloro-1-(4-fluorophenyl)-6-methyl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12ClFN2O3S/c1-10-8-15-13(9-14(10)22)18(26)16-17(11-2-4-12(23)5-3-11)25(20(27)19(16)28-15)21-24-6-7-29-21/h2-9,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZAVJRIVORZFKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)F)C5=NC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-1-(4-fluorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |
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